2,5-Dimethyl-4-methoxy-3(2H)-furanone
Overview
Description
2,5-Dimethyl-4-methoxy-3(2H)-furanone is an organic compound with the molecular formula C7H10O3. It is known for its pleasant aroma and is commonly found in various fruits, particularly strawberries. This compound is also referred to as mesifuran and is a significant contributor to the flavor profile of strawberries .
Biochemical Analysis
Biochemical Properties
2,5-Dimethyl-4-methoxy-3(2H)-furanone plays a significant role in biochemical reactions, particularly in the biosynthesis of flavor compounds. It interacts with various enzymes and proteins involved in metabolic pathways. For instance, it is synthesized by strawberry tissue cultures treated with Methylobacterium . The compound’s interactions with enzymes such as furanone synthase are crucial for its formation and stability. These interactions often involve the transfer of methyl groups and the formation of furanone rings, which are essential for its characteristic aroma.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In strawberry tissue cultures, the compound has been shown to enhance the biosynthesis of flavor compounds . It may also affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic activity. These effects can result in the modulation of cellular functions, such as growth, differentiation, and response to environmental stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound has a limited shelf life and may degrade over time, affecting its potency and efficacy . Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular metabolism and function, depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may enhance flavor biosynthesis and metabolic activity without causing adverse effects. At high doses, it may exhibit toxic or adverse effects, such as irritation to the skin, eyes, and respiratory tract . Threshold effects observed in these studies indicate that there is a safe dosage range for the compound, beyond which it may cause harm to the organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4-methoxy-3(2H)-furanone can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylfuran with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the methoxylation of the furan ring .
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biotechnological processes. For instance, the compound can be biosynthesized using strawberry tissue cultures treated with specific bacterial strains, such as Methylobacterium extorquens. This method leverages the natural metabolic pathways of the bacteria to produce the desired furanone .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4-methoxy-3(2H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dimethyl-4-hydroxy-3(2H)-furanone.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups.
Major Products Formed:
Oxidation: 2,5-Dimethyl-4-hydroxy-3(2H)-furanone.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted furanones depending on the reagents used.
Scientific Research Applications
2,5-Dimethyl-4-methoxy-3(2H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a flavoring agent in food chemistry and as a standard in analytical chemistry for the calibration of instruments.
Biology: The compound is studied for its role in plant metabolism and its biosynthesis in fruit tissues.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its antioxidant and antimicrobial activities.
Industry: It is utilized in the production of fragrances, flavorings, and other consumer products
Mechanism of Action
The mechanism by which 2,5-Dimethyl-4-methoxy-3(2H)-furanone exerts its effects involves its interaction with specific molecular targets and pathways. In plants, the compound is synthesized through the oxidative activity of certain bacteria on precursor molecules like 1,2-propanediol. This process results in the formation of lactaldehyde, which is then converted into the furanone by plant cells .
Comparison with Similar Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF): Another key flavor compound in strawberries, differing by the presence of a hydroxyl group instead of a methoxy group.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Similar structure but with a hydroxyl group at a different position.
2,5-Dimethyl-3(2H)-furanone: Lacks the methoxy group, resulting in different chemical properties.
Uniqueness: 2,5-Dimethyl-4-methoxy-3(2H)-furanone is unique due to its specific methoxy substitution, which imparts distinct aromatic and flavor characteristics. This makes it particularly valuable in the food and fragrance industries .
Properties
IUPAC Name |
4-methoxy-2,5-dimethylfuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-4-6(8)7(9-3)5(2)10-4/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMKGHMLPVDSJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863316 | |
Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, carmellic, burnt sugar, aroma | |
Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
221.00 to 222.00 °C. @ 760.00 mm Hg | |
Record name | Mesifurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091-1.097 | |
Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1439/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4077-47-8 | |
Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4077-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethyl-4-methoxy-3(2H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004077478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3(2H)-Furanone, 4-methoxy-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2,5-dimethylfuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-DIMETHYL-4-METHOXY-3(2H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3241BIM975 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Mesifurane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2,5-Dimethyl-4-methoxy-3(2H)-furanone and why is it important?
A1: this compound, also known as mesifurane, is a naturally occurring aroma compound found in various fruits and berries, including strawberries, mangoes, and pineapples. It is known for its potent, sweet, caramel-like aroma, contributing significantly to the overall flavor profile of these fruits. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What is the relationship between this compound and 2,5-dimethyl-4-hydroxy-3(2H)-furanone (HDMF)?
A2: this compound is the methylated derivative of HDMF, also known as furaneol. In strawberries, HDMF is converted to mesifurane by the enzyme Fragaria x ananassa O-methyltransferase (FaOMT) during fruit ripening. [, ]
Q3: What are the key structural features of this compound?
A3: this compound is a cyclic compound containing a furanone ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It has two methyl groups at positions 2 and 5, a methoxy group at position 4, and a keto-enol tautomerism at positions 3 and 2. [, ]
Q4: How does the presence of a keto-enol tautomerism in this compound impact its properties?
A4: The keto-enol tautomerism contributes to the compound's racemization, meaning it can exist as a mixture of two enantiomers (mirror-image molecules). This can influence its odor activity, with different enantiomers potentially exhibiting varying odor thresholds and characteristics. []
Q5: What analytical techniques are commonly used to identify and quantify this compound in fruits?
A5: Several techniques are used, with the most common being Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Olfactometry (GC-O). These methods are crucial for characterizing the aroma profiles of various fruits and studying the factors influencing flavor compound production. [, , , , , , , , , , , , ]
Q6: Are there differences in the aroma profiles of fruits grown under different conditions?
A6: Yes, environmental factors like rain-shelter cultivation can significantly influence the volatile compound accumulation in fruits. For instance, studies on 'Shuijing' grapes demonstrated that rain-shelter cultivation led to a decrease in mesifurane concentration during the late maturation phase. []
Q7: How does the concentration of this compound vary within a single fruit?
A7: Studies on pineapples revealed that the concentration of volatile compounds, including mesifurane, can vary significantly along the fruit's central axis. The bottom section generally exhibited a higher concentration compared to the top section, likely due to differences in ripening stages and sugar content. []
Q8: How does storage affect the levels of this compound and other aroma compounds in fruit products?
A8: Storage conditions significantly impact the aroma profile of fruit products. Research on strawberry juice showed a decline in the "fresh flavor" attribute and an increase in "off-flavor" during storage, particularly at higher temperatures. This was linked to changes in the concentration of certain volatiles, including this compound, which was positively correlated with "fresh flavor" and negatively correlated with "off-flavor". []
Q9: Is it possible to distinguish between naturally occurring and synthetic this compound?
A9: Yes, analyzing the stable isotope ratios of carbon (δ13C) and hydrogen (δ2H) using techniques like HRGC-C/P-IRMS allows differentiation between this compound from natural sources (like pineapples) and those produced synthetically or through biotechnology. Natural compounds typically display a wider range of isotopic values due to variations in their biosynthetic pathways and environmental factors. []
Q10: What are the potential applications of this compound?
A10: Due to its potent and pleasant aroma, this compound is widely used as a flavoring agent in the food and beverage industry. It is also utilized in cosmetics and perfumes to impart fruity and caramel-like notes. []
Q11: Can genetic modification be used to alter the flavor profile of fruits, particularly in relation to this compound?
A11: Research suggests that manipulating the expression of genes involved in the biosynthesis of flavor compounds can alter a fruit's aroma profile. For example, modifying the expression of FaOMT in strawberries resulted in changes in the levels of both HDMF and this compound, demonstrating the potential for genetic engineering to enhance flavor characteristics. [, ]
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